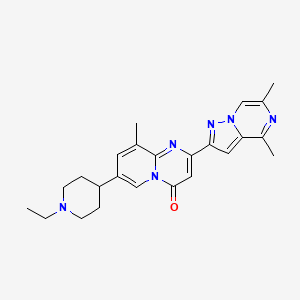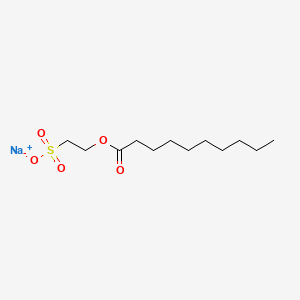
SR-17398
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
Aplicaciones Científicas De Investigación
Material Science Applications
SR-17398 has seen applications in material science, particularly utilizing techniques like X-ray spectroscopy, X-ray diffraction, and X-ray Analysis Study (XAS). These methods provide insights into the structural and compositional aspects of materials, contributing significantly to advancements in this field (Yeritsyan, 2002).
Educational Applications in Chemistry
In the educational sector, particularly in chemistry, this compound has been instrumental in developing scientific reasoning skills among preservice chemistry teachers. This involves the formulation of research questions, hypothesis generation, planning experiments, and data analysis, indicating its role in enhancing scientific educational methodologies (Bicak, Borchert, & Höner, 2021).
Advancements in Raman Scattering Techniques
The evolution of Stimulated Raman Scattering (SRS) techniques, which this compound has contributed to, showcases its applications across scientific fields. These advancements include improved signal strength and time-resolved vibrational motions, enabling detailed molecular studies from bulk media to nanoscale observations (Prince, Frontiera, & Potma, 2017).
Environmental Health Research
This compound has been applied in the National Institute of Environmental Health Sciences’ Superfund Research Program, aiding in the discovery of environmental and health effects due to hazardous waste. This includes studies on arsenic’s neurotoxicity and links between environmental chemicals and chronic diseases (Landrigan et al., 2015).
Remote Sensing in Ecology
In the ecological domain, this compound has enabled advancements in satellite remote sensing (SRS), aiding in biodiversity monitoring and environmental management. This encompasses studying ecosystem changes and implementing resource management strategies (Pettorelli et al., 2014).
Synchrotron Radiation in Condensed Matter Research
The development of synchrotron radiation facilities, influenced by this compound, has significantly impacted condensed matter research, enabling sophisticated experimental techniques to study material properties (Walgate, 1984).
Applications in Inorganic Materials
This compound's role in synchrotron radiation techniques has been crucial in researching inorganic materials. It offers high data quality, better spatial and temporal resolutions, and multi-scale structural information, facilitating significant progress in this field (Yunpeng, Weifan, & Zhonghua, 2021).
Synchrotron Radiation in Crystallography
The use of this compound in synchrotron radiation has revolutionized X-ray crystallography, enhancing the understanding of molecular structures in various scientific disciplines (Helliwell, 1998).
Propiedades
Número CAS |
1496088-76-6 |
|---|---|
Fórmula molecular |
C14H18N4O |
Peso molecular |
258.325 |
Nombre IUPAC |
3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19) |
Clave InChI |
VALMSGFREHPGME-UHFFFAOYSA-N |
SMILES |
NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SR-17398; SR 17398; SR17398. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)

